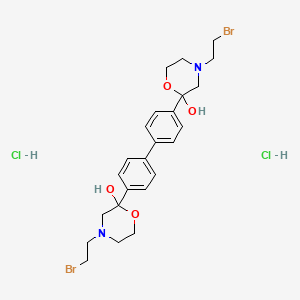

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Overview

Description

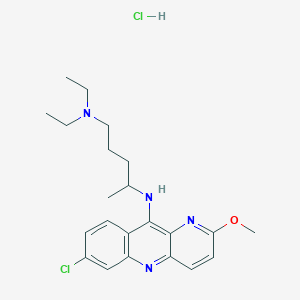

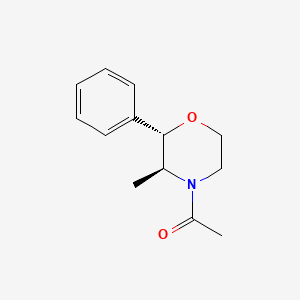

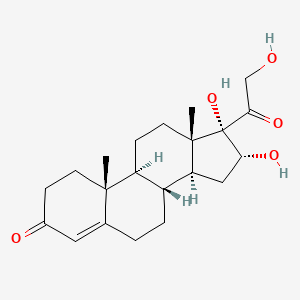

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is particularly notable for its photophysical properties, making it a valuable tool in fluorescence studies and various scientific applications .

Mechanism of Action

- The primary target of 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) is not well-documented in the literature. However, it is commonly used as a fluorescent probe and label for amine modification and protein conjugation . Its chemical structure includes a coumarin core with a diethylamino group, which contributes to its fluorescence properties.

- 7-DCCA interacts with its targets through fluorescence emission. When excited by light (λex = 409 nm), it emits fluorescence at λem = 473 nm in a Tris buffer at pH 9.0 . This fluorescence behavior allows it to serve as a sensitive probe for detecting changes in its local environment.

- Researchers often employ 7-DCCA to study solvation dynamics in micelles and other organized media. Micelles, formed by surfactant molecules, provide a biomimetic environment where the probe molecule can reside in different locations: bulk water, the hydrophobic core of the micelle, or the Stern layer .

- Environmental factors significantly influence 7-DCCA’s efficacy and stability. For instance:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Action Environment

Biochemical Analysis

Biochemical Properties

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to label synthetic peptides for high-throughput detection . The compound’s fluorescence properties are influenced by its interactions with different biomolecules, which can alter its quantum yield, decay time, and solvent relaxation time . These interactions are crucial for studying the dynamics of biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties allow researchers to track its distribution and interactions within cells, providing insights into cellular dynamics . For example, its interaction with micelles can significantly alter its photophysical properties, which can be used to study the solvation dynamics of water molecules at the micelle interfaces .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form intramolecular charge transfer (ICT) states and twisted intramolecular charge transfer (TICT) states, depending on the surrounding environment . These states are crucial for its fluorescence properties and can be used to study the nature of its interactions with different biomolecules. The compound’s ability to form these states makes it a valuable tool for studying molecular interactions and dynamics.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. The compound’s fluorescence properties can change over time due to factors such as aggregation and complex formation . These changes can affect its long-term effects on cellular function, making it essential to monitor its stability and degradation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used as a fluorescent label without causing significant adverse effects. At high doses, it may exhibit toxic effects, which need to be carefully monitored . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels . These interactions are essential for understanding its role in biochemical processes and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, which are crucial for its effectiveness as a fluorescent probe. Understanding these factors is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, influencing its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

For industrial production, the Pechmann condensation is often optimized for higher yields and efficiency. This can involve the use of solid acid catalysts, which are reusable and environmentally friendly. These catalysts include heteropolyacids and zeolites, which offer advantages such as reduced reaction times and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield coumarin-3,4-quinone derivatives, while substitution reactions can introduce various functional groups into the coumarin structure .

Scientific Research Applications

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various spectroscopic studies due to its strong fluorescence properties.

Biology: Employed in the study of enzyme activities and as a marker in cellular imaging.

Medicine: Investigated for its potential anti-diabetic properties by inhibiting α-amylase activity.

Industry: Utilized in the development of optical materials, such as fluorescent fibers and sensors.

Comparison with Similar Compounds

Similar Compounds

Coumarin 343: Another coumarin derivative with similar fluorescence properties but different substitution patterns.

7-Diethylamino-4-methylcoumarin: Similar structure but with a methyl group at the 4-position, affecting its photophysical properties.

Coumarin 6: Known for its use in laser dyes and optical brighteners.

Uniqueness

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its strong fluorescence and sensitivity to environmental changes make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCPTFFIERCDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198994 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-74-9 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)